7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, along with various functional groups that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which may lead to the arrest of cell cycle progression and induction of apoptosis .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116, indicating their potential as anticancer agents .
Preparation Methods
The synthesis of 7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Chemical Reactions Analysis
7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an anti-tubercular agent, with significant activity against Mycobacterium tuberculosis . In medicine, it is being investigated for its potential therapeutic applications, including its use as an anti-cancer and anti-inflammatory agent. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Comparison with Similar Compounds
When compared to other similar compounds, 7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one stands out due to its unique structural features and diverse biological activities. Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, such as those with different substituents on the pyrazole and pyridine rings.
Properties
IUPAC Name |
7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-3-8-20(29)26-11-13-27(14-12-26)22(30)18-15-25(4-2)16-19-21(18)24-28(23(19)31)17-9-6-5-7-10-17/h5-7,9-10,15-16H,3-4,8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYQGAICXPRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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